molecular formula C18H22N2O2S2 B2399938 2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-62-3

2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2399938
CAS No.: 686772-62-3
M. Wt: 362.51
InChI Key: YSQZSYHLAMQOFG-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H22N2O2S2 and its molecular weight is 362.51. The purity is usually 95%.
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Biological Activity

The compound 2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H19N2OS
  • Molecular Weight : 281.39 g/mol

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the sec-butylthio and ethoxy phenyl groups enhances its lipophilicity, potentially improving its pharmacokinetic profile.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • A study on related thieno[2,3-d]pyrimidine derivatives showed promising results against various cancer cell lines, including MCF-7 and T47D breast cancer cells. The derivatives demonstrated micromolar inhibitory activity, suggesting potential as anticancer agents .
  • The compound's structural analogs have been tested for cytotoxicity against several cancer cell lines, revealing a selectivity index that indicates higher efficacy against cancer cells compared to normal cells .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : The thieno[3,2-d]pyrimidine scaffold is believed to interfere with cellular signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

  • Study on Thieno[2,3-d]pyrimidine Derivatives :
    • Researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on MCF-7 and T47D cell lines.
    • Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
  • Pharmacological Profiling :
    • A comprehensive pharmacological profile was developed for related compounds, assessing their binding affinity to various receptors involved in cancer progression.
    • Findings revealed that these compounds could act as effective inhibitors of key signaling pathways .

Table 1: Biological Activity of Related Compounds

Compound NameIC50 (µM)Target Cell LineMechanism of Action
2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydro...TBDMCF-7Cell cycle arrest
Thieno[2,3-d]pyrimidine derivative A5.0T47DApoptosis induction
Thieno[2,3-d]pyrimidine derivative B10.0HCT116Inhibition of proliferation

Note: TBD = To Be Determined based on further studies.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-4-12(3)24-18-19-15-10-11-23-16(15)17(21)20(18)13-6-8-14(9-7-13)22-5-2/h6-9,12H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQZSYHLAMQOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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